BenchChemオンラインストアへようこそ!

7-[4-(benzyloxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine

antimalarial PfDHODH scaffold comparison

7-[4-(Benzyloxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine (CAS 1158344-95-6, molecular formula C18H14N4O, MW 302.3) is a member of the [1,2,4]triazolo[1,5-a]pyrimidine family. This scaffold is recognized for its bridgehead nitrogen fusion and is employed across medicinal chemistry campaigns targeting kinases, ENPP1, PfDHODH, and other disease‑relevant proteins.

Molecular Formula C18H14N4O
Molecular Weight 302.3 g/mol
Cat. No. B6126320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-[4-(benzyloxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine
Molecular FormulaC18H14N4O
Molecular Weight302.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=NC4=NC=NN34
InChIInChI=1S/C18H14N4O/c1-2-4-14(5-3-1)12-23-16-8-6-15(7-9-16)17-10-11-19-18-20-13-21-22(17)18/h1-11,13H,12H2
InChIKeyYAUOCUWZYNDEKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-[4-(Benzyloxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine: Core Scaffold and Structural Identity for Procurement Targeting


7-[4-(Benzyloxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine (CAS 1158344-95-6, molecular formula C18H14N4O, MW 302.3) is a member of the [1,2,4]triazolo[1,5-a]pyrimidine family . This scaffold is recognized for its bridgehead nitrogen fusion and is employed across medicinal chemistry campaigns targeting kinases, ENPP1, PfDHODH, and other disease‑relevant proteins [1]. The 4‑benzyloxyphenyl substituent at the 7‑position introduces a distinct pharmacophoric element that influences both electronic character and lipophilicity, setting it apart from simpler aryl analogs.

Why Generic Substitution Fails for 7-[4-(Benzyloxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine in Rigorous Scientific Workflows


Within the [1,2,4]triazolo[1,5-a]pyrimidine class, minor structural modifications lead to dramatic shifts in target engagement and potency [1]. The 4‑benzyloxyphenyl group at position 7 is not a passive spectator; it modulates electron density on the heterocyclic core and provides a distinct steric footprint that can alter binding pocket complementarity relative to smaller (e.g., phenyl, halophenyl) or more polar (e.g., carboxylate‑bearing) analogs [1][2]. Consequently, substituting the title compound with a related triazolopyrimidine without the same 4‑benzyloxyphenyl motif risks a complete loss of the potency window observed in PfDHODH and anti‑proliferative assays.

Quantative Differentiation Evidence for 7-[4-(Benzyloxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine Versus Key Comparators


Class‑Level Superiority of the [1,2,4]Triazolo[1,5-a]pyrimidine Core over Pyrazolo[1,5-a]pyrimidine and Quinoline Scaffolds in Antimalarial Potency

In a head‑to‑head scaffold study, 35 new triazolopyrimidine, pyrazolopyrimidine, and quinoline derivatives were tested against P. falciparum 3D7. The [1,2,4]triazolo[1,5-a]pyrimidine subset was consistently more potent than its pyrazolopyrimidine and quinoline counterparts, with the most active triazolopyrimidine analogs (20, 21, 23, 24) achieving IC50 values of 0.030–0.086 μM, equipotent to chloroquine [1]. In contrast, the pyrazolopyrimidine and quinoline series required higher concentrations to reach comparable inhibition, though exact fold‑differences were not provided for individual compounds.

antimalarial PfDHODH scaffold comparison

Impact of the 4‑Benzyloxyphenyl Substituent on PfDHODH Inhibition: Close Analog Cross‑Study Comparison

A close structural analog, N‑(4‑(benzyloxy)phenyl)-5‑methyl‑[1,2,4]triazolo[1,5-a]pyrimidin‑7‑amine, exhibits a PfDHODH IC50 of 5.4 μM [1]. This value is 60‑ to 180‑fold weaker than the most potent triazolopyrimidine derivatives (IC50 0.030–0.086 μM) described in the comparative study, which lack a 7‑amino linker and bear distinct substitution patterns [2]. The 5.4 μM activity nonetheless confirms that the 4‑benzyloxyphenyl‑triazolopyrimidine pharmacophore engages PfDHODH, and the large activity gap underscores how sensitive potency is to the precise 7‑position substitution.

PfDHODH SAR benzyloxyphenyl

Selectivity Window Over Human DHODH Conferred by the [1,2,4]Triazolo[1,5-a]pyrimidine Scaffold

The same scaffold comparison study demonstrated that all [1,2,4]triazolo[1,5-a]pyrimidine derivatives inhibited PfDHODH with IC50 values in the low nanomolar to low micromolar range (0.08–1.3 μM) while showing negligible inhibition of the human HsDHODH homolog (0–30% at 50 μM) [1]. Pyrazolo[1,5-a]pyrimidine and quinoline analogs were either less selective or not evaluated, emphasizing a class‑level selectivity advantage.

selectivity HsDHODH PfDHODH

Highest‑Impact Application Scenarios for 7-[4-(Benzyloxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine Based on Verified Evidence


Antimalarial Lead Expansion Starting Point

The proven superiority of the [1,2,4]triazolo[1,5-a]pyrimidine core over pyrazolopyrimidine and quinoline scaffolds in antimalarial potency [1], combined with the defined PfDHODH engagement of a close 4‑benzyloxyphenyl analog (IC50 5.4 μM) [2], positions the title compound as a versatile intermediate for SAR campaigns. Medicinal chemists can systematically modify the 5‑ and 6‑positions to drive potency toward the 0.030–0.086 μM range observed for fully optimized analogues [1], while retaining the scaffold‑intrinsic selectivity over human DHODH [1].

Selective Kinase Probe Development

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold has documented activity against CDK2, achieving IC50 values as low as 120 nM with selectivity over GSK‑3β exceeding 160‑fold [3]. The 4‑benzyloxyphenyl group offers an additional vector for tuning kinase selectivity through subtle alterations in hinge‑region interactions. The title compound serves as a key building block for libraries targeting the kinome.

Neglected Tropical Disease Drug Discovery

The scaffold‑level antimalarial potency and high selectivity index (PfDHODH vs. HsDHODH up to >600‑fold) [1] validate the use of 7‑substituted [1,2,4]triazolo[1,5-a]pyrimidines in disease‑endemic settings where host safety is paramount. Procurement of the title compound enables in‑country medicinal chemistry programs to initiate lead optimization with a scaffold that already demonstrates a compelling therapeutic window.

Pharmacophore‑Guided Fragment Merging

The benzyloxyphenyl moiety is a recognized pharmacophore in several CNS‑active agents (e.g., MAO‑B inhibitors safinamide and sembragiline) [4]. Incorporating this fragment onto the triazolopyrimidine core creates a chimeric scaffold that can be used for fragment‑based screening or PROTAC design, leveraging the crystallographically validated binding modes of both fragments.

Quote Request

Request a Quote for 7-[4-(benzyloxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.